molecular formula C13H12N2S B1464989 (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile CAS No. 951625-91-5

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

Cat. No. B1464989
CAS RN: 951625-91-5
M. Wt: 228.31 g/mol
InChI Key: CJUVUSUHMYIGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, also known as DQSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DQSA is a member of the quinoline family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been the subject of numerous scientific research studies due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.

Mechanism of Action

The exact mechanism of action of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile. One area of interest is the development of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile and its potential use in the treatment of various diseases. Finally, there is a need for the development of more efficient synthesis methods for (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, which could increase the yield and availability of the compound for use in scientific research.

properties

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-9-3-4-12-11(7-9)13(16-6-5-14)8-10(2)15-12/h3-4,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUVUSUHMYIGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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